molecular formula C14H10BrFN4O B1387371 3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide CAS No. 1170190-27-8

3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide

Cat. No.: B1387371
CAS No.: 1170190-27-8
M. Wt: 349.16 g/mol
InChI Key: XLGOLMSZGMNMPT-UHFFFAOYSA-N
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Description

3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide is a synthetically designed small molecule based on the privileged pyrazolopyrimidine scaffold, a core structure recognized for its significant potential in medicinal chemistry and drug discovery . This compound is provided exclusively for research applications and is not intended for diagnostic or therapeutic use. Pyrazolopyrimidine derivatives are extensively investigated for their potent activity as protein kinase inhibitors (PKIs) . They typically function by competing with ATP for binding at the kinase's active site, thereby disrupting phosphorylation events and subsequent signaling pathways that are critical for cancer cell proliferation and survival . The specific structural features of this compound—including the 3-bromo substituent, the 2-methyl group, and the N-(2-fluorophenyl)carboxamide moiety at the 5-position—are strategically incorporated to modulate its electronic properties, lipophilicity, and binding affinity, making it a valuable chemical tool for probing biological systems . Researchers can utilize this compound in various in vitro assays to explore its efficacy and selectivity against a range of kinase targets, such as CK2, EGFR, B-Raf, and MEK, which are frequently implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Its application is central to conducting structure-activity relationship (SAR) studies, investigating mechanisms of drug resistance, and evaluating cytotoxic and antiproliferative effects in biological screenings .

Properties

IUPAC Name

3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN4O/c1-8-13(15)12-6-11(17-7-20(12)19-8)14(21)18-10-5-3-2-4-9(10)16/h2-7H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGOLMSZGMNMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NC(=CC2=C1Br)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide is a compound within the pyrazolo[1,5-c]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H10BrFN4O
  • Molecular Weight : 325.15 g/mol
  • SMILES Notation : Cc1cn(c(n1)C(=O)N)C(=N)C(=C2C(=N)N=C(N)N2C(=O)C(F)=C(C)Br)

This compound features a bromine atom and a fluorinated phenyl group which may enhance its biological activity through various mechanisms.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Key mechanisms include:

  • Enzyme Inhibition : Pyrazolo[1,5-c]pyrimidines often act as inhibitors of various enzymes such as kinases and phosphodiesterases, which play crucial roles in cell signaling and regulation.
  • Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation through the modulation of pathways involved in cell cycle regulation and apoptosis.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, making them candidates for further development as therapeutic agents.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on available literature:

Biological ActivityAssay TypeResultReference
AnticancerMTT AssayIC50 = 15 µM (A431 cells)
Kinase InhibitionEnzyme AssayIC50 = 20 nM (specific kinase)
AntimicrobialDisk Diffusion MethodZone of Inhibition = 12 mm

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrazolo[1,5-c]pyrimidines, this compound was tested against various cancer cell lines. It demonstrated significant cytotoxicity in A431 vulvar epidermal carcinoma cells with an IC50 value of 15 µM, indicating its potential as a chemotherapeutic agent.

Case Study 2: Kinase Inhibition

Another study focused on the compound's role as a kinase inhibitor. The results showed that it inhibited a specific kinase with an IC50 of 20 nM, suggesting that it could be developed into a targeted therapy for diseases involving dysregulated kinase activity.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₄H₁₀BrFN₄O
  • Molecular Weight : 349.17 g/mol
  • CAS Registry Number : 1170190-27-8
  • Structure : Features a pyrazolo[1,5-c]pyrimidine core substituted with a bromine atom at position 3, a methyl group at position 2, and a 2-fluorophenyl carboxamide at position 5 .

Key Characteristics :

  • The pyrazolo[1,5-c]pyrimidine scaffold distinguishes it from the more common pyrazolo[1,5-a]pyrimidine derivatives, altering ring fusion geometry and electronic properties .

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo-Pyrimidine Carboxamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound
3-Bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide (Target) C₁₄H₁₀BrFN₄O 349.17 3-Br, 2-CH₃, 5-(2-F-C₆H₄CONH) Pyrazolo[1,5-c] core
3-Bromo-5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₀H₁₅Br₂F₃N₆O 572.18 3-Br, 5-(4-Br-C₆H₄), 7-CF₃, 2-(imidazole-propyl-CONH) Pyrazolo[1,5-a] core; additional Br and CF₃ groups
5-(4-Bromophenyl)-N-(5-chloro-2-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide C₁₉H₁₄BrClF₃N₅O 527.70 5-(4-Br-C₆H₄), 7-CF₃, 2-(5-Cl-pyridinyl-CONH), tetrahydropyrimidine ring Reduced pyrimidine ring; Cl-pyridinyl substituent
3-Bromo-5-(5-bromo-2-furyl)-N-(2,3-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₁₈H₁₁Br₂Cl₂F₃N₄O₂ 603.01 3-Br, 5-(5-Br-furyl), 7-CF₃, 2-(2,3-Cl₂-C₆H₃CONH) Furyl and dichlorophenyl substituents; higher lipophilicity

Key Structural and Functional Insights

Core Scaffold Differences: The target compound’s pyrazolo[1,5-c]pyrimidine core (vs.

Substituent Effects :

  • Bromine Positioning : Bromine at position 3 is conserved in all listed analogs, but additional bromine (e.g., 4-bromophenyl in ) increases molecular weight and hydrophobicity.
  • Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound offers milder electron-withdrawing effects compared to dichlorophenyl (e.g., ), which may reduce toxicity.
  • Trifluoromethyl (CF₃) Groups : Present in analogs , CF₃ enhances metabolic stability but increases molecular weight by ~70 g/mol compared to the target compound.

Carboxamide Variations :

  • The target compound’s 2-fluorophenyl carboxamide is distinct from imidazole-propyl () or chloropyridinyl () substituents, affecting solubility and target affinity.

Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight 349.17 572.18 603.01
Lipophilicity (LogP)* Estimated ~3.1 ~5.2 (high Br/CF₃ content) ~6.0 (Br, Cl, CF₃)
Polar Surface Area ~80 Ų ~100 Ų (imidazole group) ~90 Ų

*LogP values extrapolated from substituent contributions.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step heterocyclic condensation, starting with halogenation of the pyrazolo[1,5-c]pyrimidine core followed by coupling with 2-fluoroaniline. Key intermediates (e.g., 5-bromo-2-methylpyrazolo[1,5-c]pyrimidine) require regioselective bromination at the 3-position, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses . Purity optimization includes:

  • Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water mixtures).
  • Analytical validation : HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of regioisomers (e.g., bromination at unintended positions) .

Q. How is the molecular structure of this compound validated, and what techniques are critical for resolving ambiguities?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, derivatives like N-(2-bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide have been resolved via single-crystal X-ray diffraction (R factor < 0.06) . Complementary methods include:

  • 2D NMR : COSY and NOESY to assign substituent positions and confirm planar pyrazolo-pyrimidine fusion.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular formula and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature).

Advanced Questions

Q. How do substituents (bromo, 2-fluorophenyl, methyl) influence the compound’s bioactivity, and what methodological frameworks support structure-activity relationship (SAR) studies?

The bromo group enhances electrophilic reactivity, potentially enabling covalent binding to biological targets (e.g., kinases), while the 2-fluorophenyl moiety improves lipophilicity and metabolic stability. Methodological approaches include:

  • Systematic substitution : Synthesize analogs (e.g., replacing Br with Cl or CF₃) and compare IC₅₀ values in enzyme inhibition assays .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in target proteins, guided by crystallographic data from similar pyrazolo[1,5-a]pyrimidines .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or compound stability. Mitigation strategies include:

  • Standardized protocols : Adhere to guidelines like the NIH Assay Guidance Manual for enzymatic assays.
  • Stability profiling : LC-MS monitoring of compound degradation in assay buffers (e.g., hydrolysis of the carboxamide group under acidic conditions) .
  • Cross-validation : Compare results with structurally validated controls (e.g., staurosporine for kinase inhibition) .

Q. What experimental and computational methods are synergistic for elucidating the compound’s mechanism of action?

  • Thermal shift assays : Monitor target protein melting temperature shifts upon compound binding (e.g., using SYPRO Orange dye).
  • Chemoproteomics : SILAC-based mass spectrometry to identify off-target interactions .
  • Machine learning : Train models on public bioactivity datasets (e.g., ChEMBL) to predict novel targets .

Q. How can regioselectivity challenges in synthesizing pyrazolo[1,5-c]pyrimidine derivatives be addressed?

Regioselectivity is influenced by electronic and steric factors. For example, bromination at the 3-position (vs. 1- or 5-positions) can be controlled via:

  • Directing groups : Use of methyl substituents at the 2-position to sterically block alternative sites .
  • Lewis acid catalysis : ZnCl₂ or FeCl₃ to polarize the pyrimidine ring and direct electrophilic attack .

Methodological Notes

  • Data contradiction analysis : Apply Hill’s criteria (e.g., dose-response consistency, biological plausibility) to assess conflicting results .
  • Advanced characterization : Combine synchrotron XRD (for high-resolution crystallography) with solid-state NMR to resolve polymorphic forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide

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